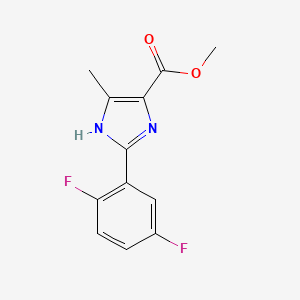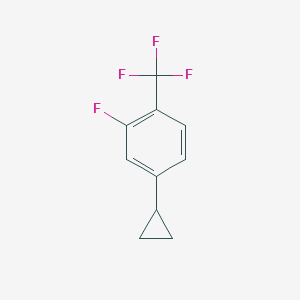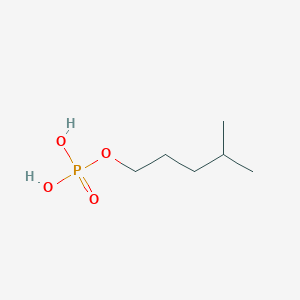
4-Methylpentyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylpentyl dihydrogen phosphate is an organic phosphate compound It consists of a 4-methylpentyl group attached to a dihydrogen phosphate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpentyl dihydrogen phosphate typically involves the reaction of 4-methylpentanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Methylpentanol+Phosphoric Acid→4-Methylpentyl Dihydrogen Phosphate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-Methylpentyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Under specific conditions, it can be reduced to form different phosphoric derivatives.
Substitution: The dihydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various organophosphate compounds.
科学研究应用
4-Methylpentyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphate compounds.
Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 4-Methylpentyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also interact with cellular membranes and influence signal transduction pathways.
相似化合物的比较
Similar Compounds
- Ammonium dihydrogen phosphate
- Diammonium hydrogen phosphate
- Sodium dihydrogen phosphate
Comparison
4-Methylpentyl dihydrogen phosphate is unique due to the presence of the 4-methylpentyl group, which imparts specific chemical and physical properties. Compared to other dihydrogen phosphate compounds, it may exhibit different solubility, reactivity, and biological activity profiles.
属性
分子式 |
C6H15O4P |
|---|---|
分子量 |
182.15 g/mol |
IUPAC 名称 |
4-methylpentyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O4P/c1-6(2)4-3-5-10-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
InChI 键 |
MILSXGPCQQLZIA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCOP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



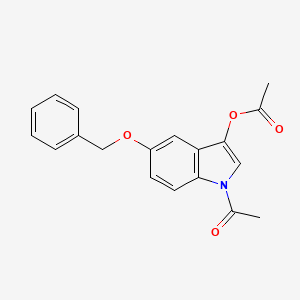

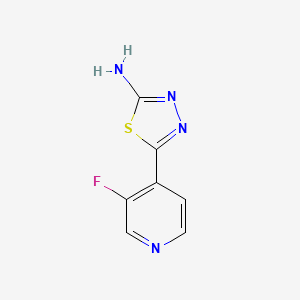
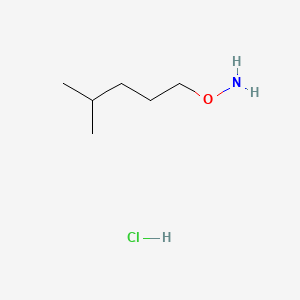
![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
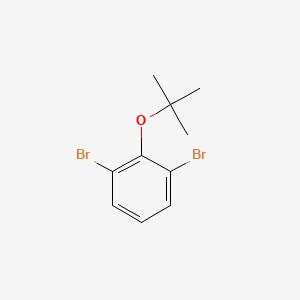
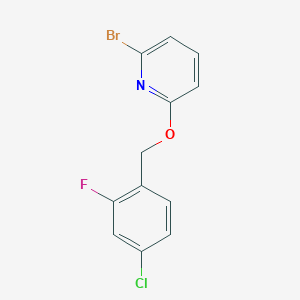
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
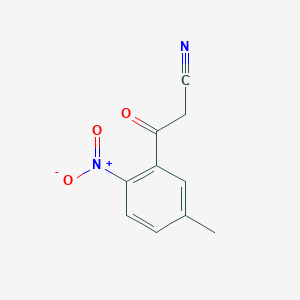
![2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)

